2-(2,6-Dimethoxyphenoxy)ethanamine
Overview
Description
2-(2,6-Dimethoxyphenoxy)ethanamine is a chemical compound characterized by its molecular structure, which includes a 2,6-dimethoxyphenyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenoxy)ethanamine typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide followed by amination. The reaction conditions include the use of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dimethoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines are used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation: 2-(2,6-Dimethoxyphenoxy)ethanol and 2-(2,6-Dimethoxyphenoxy)ethanoic acid.
Reduction: this compound derivatives.
Substitution: Various substituted ethanamines.
Scientific Research Applications
2-(2,6-Dimethoxyphenoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethoxyphenoxy)ethanamine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
2-(2,6-Dimethoxyphenoxy)ethanol
2-(2,6-Dimethoxyphenoxy)ethanoic acid
2-(2,6-Dimethoxyphenoxy)-1-phenylethanol
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Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOKKFIYLQAJOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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